2,3,5,5-Tetramethylhexanal CAS 68391-29-7 properties
2,3,5,5-Tetramethylhexanal CAS 68391-29-7 properties
An In-depth Technical Guide to 2,3,5,5-Tetramethylhexanal (CAS 68391-29-7)
Abstract
This technical guide provides a comprehensive overview of 2,3,5,5-tetramethylhexanal (CAS No. 68391-29-7), a C10 branched-chain aldehyde. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including its chemical identity, computed physicochemical properties, and expected spectroscopic characteristics. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide offers insights into the molecule's structure and outlines hypothetical, yet robust, protocols for its empirical characterization. By explaining the causality behind experimental design, this paper serves as a foundational resource for those investigating this and similar chiral aldehydes.
Chemical Identity and Molecular Structure
2,3,5,5-Tetramethylhexanal is a saturated aldehyde characterized by a hexane backbone with four methyl group substitutions. Its unique structure, featuring a quaternary carbon and two chiral centers, suggests potential for use as a specialized chemical intermediate or building block in complex organic synthesis.
Core Identifiers
A summary of the primary chemical identifiers for 2,3,5,5-tetramethylhexanal is presented below.
| Identifier | Value | Source(s) |
| CAS Number | 68391-29-7 | [1][2] |
| Molecular Formula | C₁₀H₂₀O | [1][3] |
| Molecular Weight | 156.27 g/mol | [1][3][4] |
| IUPAC Name | 2,3,5,5-Tetramethylhexanal | [1] |
| SMILES | CC(C)(C)CC(C)C(C)C=O | [3] |
Molecular Structure and Stereochemistry
The structure of 2,3,5,5-tetramethylhexanal contains two stereocenters at the C2 and C3 positions, meaning it can exist as a mixture of four possible stereoisomers. The specific stereochemistry is not defined by the CAS number alone; therefore, the compound should be assumed to be a racemic or diastereomeric mixture unless otherwise specified by the supplier. The structural arrangement is visualized below.
Caption: 2D structure of 2,3,5,5-Tetramethylhexanal with chiral centers marked (*).
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 3.3 | [4] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Exact Mass | 156.151415257 Da | [4] |
| Complexity (BertZ) | 121 | [4] |
Expert Interpretation: The predicted XLogP3 value of 3.3 suggests that the compound is lipophilic and will exhibit low solubility in water but good solubility in nonpolar organic solvents like hexanes, ethyl acetate, and dichloromethane. The single hydrogen bond acceptor (the aldehyde oxygen) and absence of donors indicate that hydrogen bonding will not be a dominant intermolecular force, influencing its boiling point and chromatographic behavior.
Spectroscopic Profile (Anticipated)
Definitive characterization of 2,3,5,5-tetramethylhexanal requires a suite of spectroscopic analyses. While published spectra are unavailable, a detailed prediction of the expected signals provides a benchmark for experimental verification.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehyde Proton (CHO): A distinctive downfield signal, likely a doublet, is expected between δ 9.5-9.8 ppm due to coupling with the proton at C2.
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Alkyl Protons (C-H): A complex multiplet region between δ 0.8-2.5 ppm is anticipated. The nine protons of the tert-butyl group at C5 should appear as a sharp singlet around δ 0.9 ppm. The various methyl and methylene protons will exhibit complex splitting patterns (doublets, quartets, multiplets) due to diastereotopicity arising from the two chiral centers.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (C=O): A signal far downfield, typically in the δ 200-205 ppm range, is characteristic of an aldehyde.
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Alkyl Carbons: A series of signals in the upfield region (δ 10-60 ppm) corresponding to the nine other carbon atoms in the molecule. The quaternary carbon at C5 will likely appear around δ 30-35 ppm.
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IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ is the most prominent feature of an aliphatic aldehyde.
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C-H Stretch (Aldehyde): Two weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹, which are highly characteristic of the C-H bond of an aldehyde group.
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C-H Stretch (Alkyl): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 156) may be observed, though it could be weak in electron ionization (EI) mode.
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Fragmentation Pattern: Characteristic fragmentation would include McLafferty rearrangement and cleavage alpha to the carbonyl group. A prominent peak at m/z = 57 corresponding to the tert-butyl cation [C(CH₃)₃]⁺ is highly probable.
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Safety and Handling
Specific GHS classification and toxicology data for 2,3,5,5-tetramethylhexanal are not available.[3] In the absence of such data, the compound must be handled with the standard precautions applicable to novel, potentially hazardous chemicals.
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General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Potential Hazards: Aliphatic aldehydes as a class can be irritants to the skin, eyes, and respiratory tract. Some may also be skin sensitizers. Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Hypothetical Experimental Workflow: Full Characterization
For a researcher receiving a sample of 2,3,5,5-tetramethylhexanal, a systematic workflow is essential for structure verification and purity assessment. The causality for this multi-step approach is to build a self-validating dataset where each analysis corroborates the others.
Caption: A logical workflow for the comprehensive characterization of 2,3,5,5-tetramethylhexanal.
Protocol: NMR Sample Preparation and Analysis
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
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Materials:
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2,3,5,5-Tetramethylhexanal sample (~5-10 mg)
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Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
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5 mm NMR tube (high precision)
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Pipettes, vial
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Methodology:
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Accurately weigh approximately 5 mg of the aldehyde into a clean, dry vial.
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Add ~0.6 mL of CDCl₃ with TMS to the vial. The deuterated solvent is chosen for its ability to dissolve nonpolar compounds and its minimal interference in the proton spectrum. TMS provides a 0 ppm reference standard.
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Gently swirl the vial until the sample is fully dissolved.
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Transfer the solution into the NMR tube using a pipette.
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Place the tube in a 400 MHz (or higher) NMR spectrometer. A higher field strength is crucial here to resolve the complex splitting patterns expected in the alkyl region.
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Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
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Rationale for Advanced Experiments: If signal overlap in the ¹H spectrum is severe, 2D NMR experiments like COSY (to establish H-H couplings) and HSQC (to correlate protons with their directly attached carbons) are necessary for unambiguous assignment.
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Potential Applications and Research Directions
Given its structure, 2,3,5,5-tetramethylhexanal could be explored in several fields:
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Fine Chemicals: As a chiral building block for the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals, where stereochemistry is critical.
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Fragrance and Flavor: Branched aldehydes are often valued in the fragrance industry for their unique scent profiles (e.g., floral, green, waxy). The specific organoleptic properties of this compound would need to be determined.
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Polymer Chemistry: As a monomer or chain-terminating agent in specialized polymer synthesis.
Further research is required to synthesize and characterize this molecule fully, determine its stereoisomeric properties, and evaluate its utility in these and other applications.
References
- LookChem. (n.d.). 2,3,3,5-Tetramethylhexane.
- Guidechem. (n.d.). 2,2,5,5-tetramethylhexane 1071-81-4.
- BLD Pharm. (n.d.). 68391-29-7 | 2,3,5,5-tetramethylhexanal.
- CAS Common Chemistry. (n.d.). 2,2,5,5-Tetramethylhexane.
- precisionFDA. (n.d.). 2,2,5,5-TETRAMETHYLHEXANE.
- The Good Scents Company. (n.d.). 2,2,5,5-tetramethyl hexane, 1071-81-4.
- U.S. Environmental Protection Agency. (n.d.). Hexanal, 2,3,5,5-tetramethyl- - Substance Details.
- ChemicalBook. (n.d.). 2,3,3,5-Tetramethylhexane. | 52897-11-7.
- ChemicalBook. (n.d.). 2,2,3,5-tetramethylhexane.
- PubChem. (n.d.). 2,2,5,5-Tetramethylhexane | C10H22 | CID 14067.
- National Institute of Standards and Technology. (n.d.). Hexane, 2,2,5,5-tetramethyl-.
- PubChem. (n.d.). 2,2,3,5-Tetramethylhexane | C10H22 | CID 521425.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 2,2,5,5-TETRAMETHYLHEXANE.
- PubChem. (n.d.). 2,3,4,5-Tetramethylhexane | C10H22 | CID 521429.
- Echemi. (n.d.). 2,2,5,5-Tetramethylhexane SDS, 1071-81-4 Safety Data Sheets.
- PubChem. (n.d.). Hexanal, 2,3,5,5-tetramethyl- | C10H20O | CID 109323.
- PubChem. (n.d.). 2,3,3,5-Tetramethylhexane | C10H22 | CID 521427.
- The Good Scents Company. (n.d.). TMH aldehyde, 68391-29-7.
